2-Fluoro-6-(trifluoromethyl)pyridine-4-acetonitrile
Overview
Description
2-Fluoro-6-(trifluoromethyl)pyridine-4-acetonitrile is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the fluorination of pyridine derivatives using reagents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450-500°C) . Another approach involves the reaction of 2-chloro-6-trifluoromethylpyridine with hydrogen fluoride (HF) and iron(III) chloride (FeCl3) at elevated temperatures .
Industrial Production Methods
Industrial production of fluorinated pyridines often relies on scalable methods that ensure high yields and purity. The use of continuous flow reactors and advanced fluorination techniques can enhance the efficiency and safety of the production process. The choice of method depends on the desired scale, cost, and environmental considerations .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-6-(trifluoromethyl)pyridine-4-acetonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be replaced by nucleophiles, leading to the formation of functionalized derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Coupling Reactions: It can be used as a reactant in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophiles: Such as amines and thiols, are commonly used in substitution reactions.
Oxidizing Agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), can be used for oxidation reactions.
Catalysts: Palladium-based catalysts are often employed in coupling reactions.
Major Products
The major products formed from these reactions include aminopyridines, functionalized pyridines, and various coupling products, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Fluoro-6-(trifluoromethyl)pyridine-4-acetonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Fluoro-6-(trifluoromethyl)pyridine-4-acetonitrile involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to interact with biological molecules, potentially affecting enzyme activity, receptor binding, and other cellular processes . The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-(trifluoromethyl)pyridine: Another fluorinated pyridine with similar properties and applications.
2,3-Dichloro-5-(trifluoromethyl)-pyridine: Used as an intermediate in the synthesis of crop-protection products.
Uniqueness
2-Fluoro-6-(trifluoromethyl)pyridine-4-acetonitrile is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other fluorinated pyridines. Its combination of fluorine atoms and a nitrile group makes it particularly valuable in the synthesis of complex molecules and in applications requiring strong electron-withdrawing effects .
Properties
IUPAC Name |
2-[2-fluoro-6-(trifluoromethyl)pyridin-4-yl]acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F4N2/c9-7-4-5(1-2-13)3-6(14-7)8(10,11)12/h3-4H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJNSUURRUCMSCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C(F)(F)F)F)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F4N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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